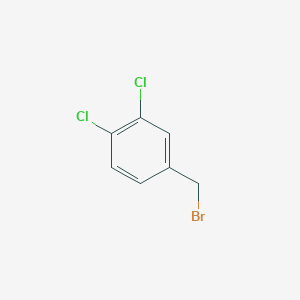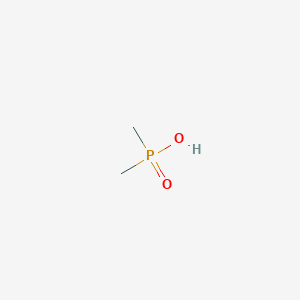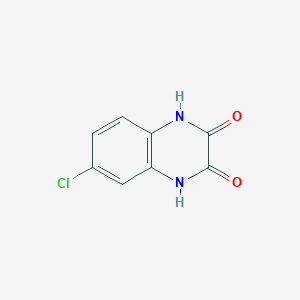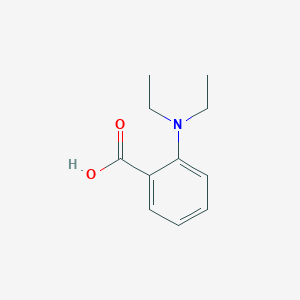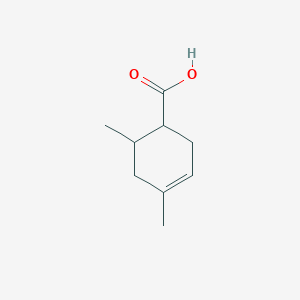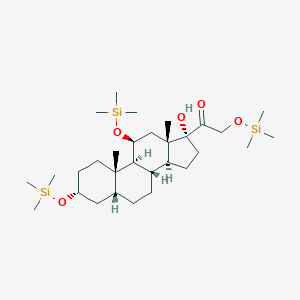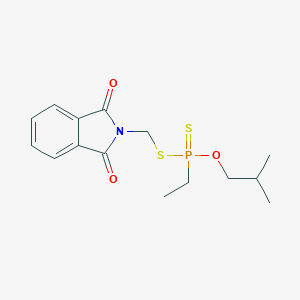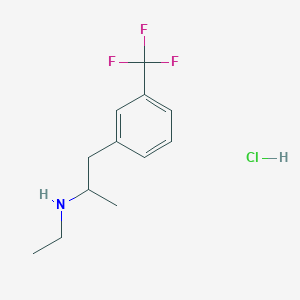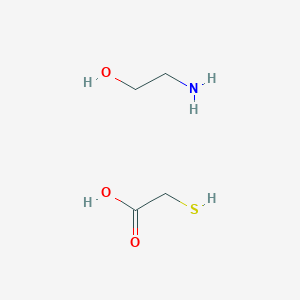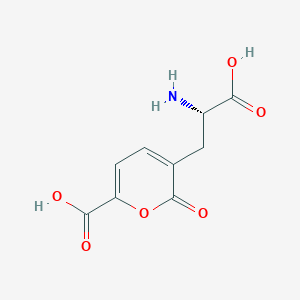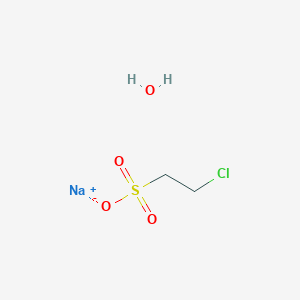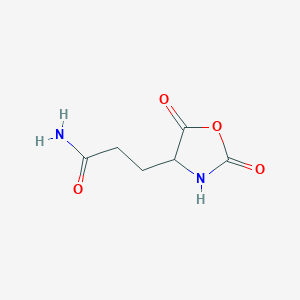
2,5-Dioxo-4-oxazolidinepropionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxo-4-oxazolidinepropionamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as DOPA, and it is a derivative of the amino acid tyrosine. DOPA has been used in the synthesis of various drugs and has been studied for its potential therapeutic effects. In
作用機序
DOPA works by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in various functions such as movement, motivation, and reward. DOPA is converted to dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels has been shown to have various therapeutic effects.
生化学的および生理学的効果
DOPA has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to increase the levels of dopamine in the brain, which leads to an increase in motor function and improved cognitive function. DOPA has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using DOPA in lab experiments include its high purity and yield, as well as its potential therapeutic effects. The limitations of using DOPA in lab experiments include the potential for toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on DOPA. One direction is to further explore its potential therapeutic effects in neurodegenerative diseases. Another direction is to study its potential use as a drug delivery system. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, the study of DOPA has the potential to lead to the development of new therapies for various diseases.
合成法
The synthesis of DOPA involves the reaction of tyrosine with formaldehyde and sodium cyanide. The reaction produces DOPA in high yields and purity. This method has been widely used in the production of DOPA for scientific research purposes.
科学的研究の応用
DOPA has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. DOPA has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
CAS番号 |
16874-69-4 |
|---|---|
製品名 |
2,5-Dioxo-4-oxazolidinepropionamide |
分子式 |
C6H8N2O4 |
分子量 |
172.14 g/mol |
IUPAC名 |
3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanamide |
InChI |
InChI=1S/C6H8N2O4/c7-4(9)2-1-3-5(10)12-6(11)8-3/h3H,1-2H2,(H2,7,9)(H,8,11) |
InChIキー |
UBAGQWVWTSZVDI-UHFFFAOYSA-N |
SMILES |
C(CC(=O)N)C1C(=O)OC(=O)N1 |
正規SMILES |
C(CC(=O)N)C1C(=O)OC(=O)N1 |
その他のCAS番号 |
16874-69-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



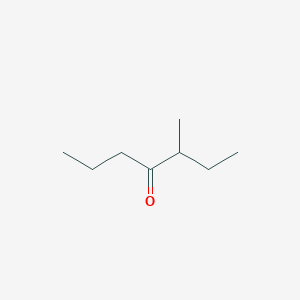
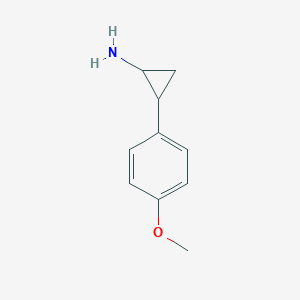
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
